5-methoxy-2-(quinolin-2-ylmethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-(quinolin-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-8-9-17(15(18)10-14)21-11-13-7-6-12-4-2-3-5-16(12)19-13/h2-10H,11,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHXAEDRSXKRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-methoxy-2-(quinolin-2-ylmethoxy)aniline and Related Analogues
A plausible and efficient synthetic route to this compound involves a convergent strategy. This approach hinges on the preparation of 2-(chloromethyl)quinoline (B1294453) and 2-amino-5-methoxyphenol (B1278220), which are then coupled via a Williamson ether synthesis.
The proposed multi-step synthesis can be broken down into three main stages:
Stage 1: Synthesis of the Quinoline (B57606) Moiety (2-Methylquinoline)
The formation of a 2-methylquinoline (B7769805) core is a critical first step. Two classical and highly effective methods for this transformation are the Doebner-von Miller reaction and the Friedländer synthesis.
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of 2-methylquinoline, aniline can be reacted with crotonaldehyde (B89634) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride. wikipedia.orgiipseries.org The reaction is known for its potential to be vigorous and may require careful temperature control to optimize the yield and minimize the formation of polymeric byproducts. researchgate.net
Friedländer Synthesis: This method provides an alternative route through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.org For 2-methylquinoline, 2-aminobenzaldehyde can be reacted with acetone (B3395972) in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org
Stage 2: Functionalization of the Quinoline Moiety
Once 2-methylquinoline is obtained, the next step is the introduction of a reactive handle at the methyl group, typically a halogen. This is achieved through a radical side-chain chlorination reaction using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under UV irradiation or with a radical initiator. This converts 2-methylquinoline into 2-(chloromethyl)quinoline, a key electrophile for the subsequent etherification step. The synthesis of 2-chloro-3-(chloromethyl)quinoline (B1586034) has been described, indicating the feasibility of such chlorination reactions on the quinoline scaffold.
Stage 3: Synthesis of the Aniline Moiety and Final Coupling
The aniline component, 2-amino-5-methoxyphenol, can be prepared from a commercially available starting material like 5-methoxy-2-nitrophenol. The nitro group can be selectively reduced to an amine using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or through catalytic hydrogenation with H2 gas over a palladium catalyst. mdpi.comrsc.orgacs.orgchemijournal.com
The final step is the Williamson ether synthesis , where the sodium or potassium salt of 2-amino-5-methoxyphenol (formed by reaction with a base like sodium hydride or potassium carbonate) is reacted with 2-(chloromethyl)quinoline. This nucleophilic substitution reaction forms the desired ether linkage, yielding this compound. wikipedia.org
Reaction Optimization:
| Reaction Step | Key Optimization Parameters | Typical Conditions & Expected Outcomes |
| Doebner-von Miller | Catalyst choice, temperature control, reactant ratios. | Lewis acids (e.g., SnCl4) or Brønsted acids (e.g., HCl, p-TsOH) can be used. wikipedia.org Careful temperature management prevents polymerization. researchgate.net |
| Friedländer Synthesis | Catalyst (acid or base), solvent, temperature. | Can be catalyzed by acids (TFA, p-TsOH) or bases (NaOH, pyridine). wikipedia.orgjk-sci.com Common solvents include ethanol (B145695) or DMF. jk-sci.com |
| Side-chain Chlorination | Radical initiator, solvent, reaction time. | Use of NCS or SO2Cl2 with AIBN or UV light. Control of reaction time is crucial to avoid over-chlorination. |
| Williamson Ether Synthesis | Base, solvent, temperature, use of phase-transfer catalysts. | Strong bases like NaH or KOtBu in aprotic polar solvents (DMF, DMSO) are effective. numberanalytics.com Phase-transfer catalysts can improve yields and allow for milder conditions. numberanalytics.comacs.orgacs.org |
| Nitro Group Reduction | Reducing agent, catalyst, solvent. | Catalytic hydrogenation (H2/Pd-C) or chemical reduction (NaBH4 with a catalyst) are common methods. mdpi.comrsc.org |
The synthesis of this compound relies on several fundamental organic reaction mechanisms:
Cyclization (Doebner-von Miller & Friedländer):
In the Doebner-von Miller reaction , the mechanism is thought to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (a cyclization step) and subsequent dehydration and oxidation to form the aromatic quinoline ring. wikipedia.org
The Friedländer synthesis proceeds via an initial aldol (B89426) condensation or Schiff base formation between the reactants, followed by an intramolecular cyclization and dehydration to yield the quinoline product. wikipedia.org
Radical Substitution (Side-chain Chlorination): The chlorination of the 2-methyl group of quinoline proceeds through a free radical chain mechanism, involving initiation, propagation, and termination steps.
Nucleophilic Substitution (Williamson Ether Synthesis): This is a classic SN2 reaction where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the 2-(chloromethyl)quinoline, displacing the chloride leaving group to form the ether bond. masterorganicchemistry.com
Reduction (Nitro to Amino): The conversion of the nitro group to an amine involves the transfer of electrons from the reducing agent to the nitro group, followed by protonation steps.
Various catalytic methods can be employed to enhance the efficiency and selectivity of the quinoline synthesis steps.
Doebner-von Miller Reaction: Lewis acids like tin tetrachloride and scandium(III) triflate, as well as Brønsted acids such as p-toluenesulfonic acid and perchloric acid, are effective catalysts. wikipedia.org
Friedländer Synthesis: This reaction can be catalyzed by a range of acids and bases, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Heterogeneous catalysts are also being explored to facilitate easier product purification. researchgate.net
The table below summarizes some catalytic approaches for quinoline synthesis.
| Reaction | Catalyst Type | Examples | Advantages |
| Doebner-von Miller | Lewis Acid | SnCl₄, Sc(OTf)₃ | High efficiency |
| Brønsted Acid | p-TsOH, HClO₄ | Readily available | |
| Friedländer | Acid | TFA, p-TsOH, Iodine | Versatile |
| Base | NaOH, Pyridine (B92270) | Mild conditions | |
| Heterogeneous | Metal-Organic Frameworks (MOFs) | Recyclable, easy separation researchgate.net |
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Atom Economy: Multi-component reactions, where possible, can improve atom economy by combining several starting materials in a single step.
Use of Safer Solvents: Employing greener solvents like water or ethanol in the quinoline synthesis steps, where feasible, is a key consideration. tandfonline.com Some Doebner-von Miller reactions have been successfully carried out in water. researchgate.net
Catalysis: The use of recyclable heterogeneous catalysts, such as zeolites or metal-organic frameworks, can minimize waste and improve the sustainability of the process. researchgate.netrsc.org
Energy Efficiency: Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. benthamdirect.com
Phase-Transfer Catalysis in Williamson Ether Synthesis: The use of phase-transfer catalysts can enable the use of aqueous-organic biphasic systems, reducing the need for anhydrous organic solvents. acs.orgacs.orgdalalinstitute.com Solvent-free Williamson synthesis has also been reported, offering a significant green advantage. jocpr.com
Chemical Reactivity and Derivatization Strategies of the Core Scaffold
The chemical reactivity of this compound is dictated by the interplay of its three key components: the aniline moiety, the quinoline ring, and the ether linkage. This offers several avenues for derivatization.
The primary sites for functional group interconversion and modification are the amino group of the aniline ring and the quinoline ring itself.
Reactions of the Aniline Amino Group: The amino group is a versatile functional handle.
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. This can also serve as a protecting group strategy to moderate the high reactivity of the aniline ring during other transformations. libretexts.orglibretexts.org
Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the aromatic ring via Sandmeyer or related reactions. geeksforgeeks.org
Electrophilic Aromatic Substitution on the Aniline Ring: The methoxy (B1213986) and amino groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. msu.edulibretexts.orglibretexts.orgyoutube.com This makes the aniline ring highly susceptible to reactions like halogenation, nitration, and sulfonation. The positions ortho and para to the activating groups are the most likely sites of substitution. Given the substitution pattern, the positions ortho to the amino group and ortho to the methoxy group are the most activated.
Functionalization of the Quinoline Ring: The quinoline ring can also be functionalized, although it is generally less reactive towards electrophilic substitution than the activated aniline ring. C-H activation strategies are a modern approach to selectively functionalize the quinoline ring at various positions. rsc.orgnih.govrsc.orgnih.govresearchgate.net
Synthesis of Novel Analogues and Hybrid Molecules
The generation of novel analogues and hybrid molecules from the this compound scaffold is a key area of research, driven by the quest for compounds with enhanced properties. Synthetic strategies typically involve modifications to the aniline or quinoline rings, or the fusion of the core structure with other pharmacologically relevant moieties.
A primary method for creating analogues is through the Williamson ether synthesis, a robust and widely used reaction for forming the ether linkage. wikipedia.orgmasterorganicchemistry.com This synthesis involves the reaction of a phenoxide ion with a primary alkyl halide. In the context of the target molecule, this is typically achieved by reacting a substituted 2-aminophenol (B121084) with 2-(chloromethyl)quinoline. By systematically varying the substitution patterns on either of these precursors, a diverse library of analogues can be generated.
Analogue Synthesis via Precursor Modification
| Precursor 1 (Phenol) | Precursor 2 (Quinoline) | Resulting Analogue |
| 5-fluoro-2-aminophenol | 2-(chloromethyl)quinoline | 5-fluoro-2-(quinolin-2-ylmethoxy)aniline |
| 5-chloro-2-aminophenol | 2-(chloromethyl)quinoline | 5-chloro-2-(quinolin-2-ylmethoxy)aniline |
| 2-amino-5-methylphenol | 2-(chloromethyl)quinoline | 5-methyl-2-(quinolin-2-ylmethoxy)aniline |
| 5-methoxy-2-aminophenol | 2-(chloromethyl)-6-methylquinoline | 2-((6-methylquinolin-2-yl)methoxy)-5-methoxyaniline |
| 5-methoxy-2-aminophenol | 2-(chloromethyl)-7-chloroquinoline | 2-((7-chloroquinolin-2-yl)methoxy)-5-methoxyaniline |
The synthesis of substituted 2-(chloromethyl)quinolines can be accomplished using various classical methods, such as the Friedländer or Doebner-von Miller reactions, starting with appropriately substituted anilines and carbonyl compounds. nih.govpharmaguideline.com
Another advanced approach is the creation of hybrid molecules, which involves covalently linking the this compound scaffold to another distinct chemical entity, often a known pharmacophore. researchgate.net This molecular hybridization aims to combine the functional properties of both parent molecules into a single compound. For example, the free amine group on the aniline ring serves as a convenient handle for forming amide, sulfonamide, or imine linkages with other molecules, such as different heterocyclic systems or known enzyme inhibitors. jocpr.com Research into phenylamino-phenoxy-quinoline derivatives has demonstrated the success of this strategy in discovering new biologically active agents. researchgate.net
Exploration of Regioselectivity and Stereoselectivity in Chemical Transformations
Controlling the selectivity of chemical reactions is paramount for the efficient synthesis of a specific, desired isomer of a complex molecule like this compound.
Regioselectivity
Regioselectivity, the control over which position on a molecule reacts, is a significant consideration at multiple stages of synthesis.
Quinoline Ring Formation : In syntheses like the Friedländer annulation, where an o-aminoaryl ketone reacts with a compound containing a reactive α-methylene group, the use of an unsymmetrical ketone can lead to the formation of two different regioisomers. nih.gov Careful selection of catalysts and reaction conditions is necessary to direct the cyclization to the desired product.
Electrophilic Aromatic Substitution : The aniline ring of this compound has multiple positions available for electrophilic substitution (e.g., halogenation, nitration, or acylation). The outcome of such a reaction is dictated by the directing effects of the three substituents already present: the amine (-NH2), the methoxy group (-OCH3), and the quinolinylmethoxy ether group (-OR). The amine and methoxy groups are strong activating, ortho-, para-directing groups. The ether oxygen also directs ortho- and para-. The interplay of these electronic effects, alongside steric hindrance from the bulky quinolinylmethoxy group, will determine the final position of the incoming electrophile. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help predict the most likely outcome by analyzing the electron density distribution in the aromatic ring. rsc.org For instance, in deactivated benzene (B151609) derivatives, meta regioselectivity is often governed by a combination of slight polarization of the ring's electron density and repulsive steric interactions. rsc.org
Stereoselectivity
The parent molecule, this compound, is achiral. Stereoselectivity becomes a critical factor when a chiral center is introduced into the molecule. This can be achieved through several routes:
Asymmetric Synthesis : Employing chiral catalysts or auxiliaries during the synthesis of either the quinoline or aniline precursors can create a specific stereoisomer. For example, using a chiral ketone in a Doebner-von Miller-type reaction could impart stereochemistry that is carried through to the final product.
Stereoselective Reactions : Performing a reaction on the final achiral molecule that creates a chiral center. An example would be the asymmetric hydrogenation of the quinoline ring to produce a specific enantiomer of the corresponding tetrahydroquinoline derivative.
Achieving high stereoselectivity is a persistent challenge in organic synthesis, often requiring the development of highly specialized catalysts and reaction conditions. researchgate.net
Development of Advanced Synthetic Techniques for Improved Yield and Purity
Modern synthetic chemistry emphasizes the development of techniques that not only provide access to novel molecules but also improve the efficiency, yield, and purity of the final products, often with a focus on environmental sustainability.
Techniques for Improved Yield
To move beyond classical, often multi-step syntheses, researchers are increasingly adopting more sophisticated methods.
Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, significantly improving efficiency and reducing waste. The Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids, is a classic example. mdpi.com Modern variations of MCRs, often employing novel catalysts, are being developed for the efficient, one-pot synthesis of highly substituted quinolines. nih.gov
Advanced Catalysis : The use of transition metal catalysts (e.g., palladium, copper, cobalt) has revolutionized quinoline synthesis. mdpi.com These catalysts can enable C-H bond activation and oxidative annulation strategies that offer new pathways to the quinoline core under milder conditions and with higher yields. mdpi.com
Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com The use of solid acid catalysts like Nafion under microwave conditions represents an environmentally friendly approach to the Friedländer synthesis. mdpi.com
Techniques for Improved Purity
Achieving high purity is crucial, especially for applications in medicinal chemistry. While chromatography is a standard purification tool, advanced methods are often required for large-scale production and for removing closely related impurities.
Strategic Recrystallization : The development of specific recrystallization protocols is a powerful technique for achieving high purity. Patents for related quinoline derivatives describe methods involving heating the crude product in specific solvents, such as N,N-dimethylformamide (DMF) or various chloroalkanes, followed by controlled cooling to precipitate highly pure crystals. google.comgoogle.com
Solvent Recovery and Green Chemistry : Modern purification methods also emphasize sustainability. Techniques that allow for the efficient recovery and recycling of solvents, such as the 97-98% recovery rate of chloralkane solvents reported in the purification of 8-hydroxyquinoline, reduce both production costs and environmental impact. google.com The extraction of quinoline derivatives from industrial sources like coal tar wash oil also relies on advanced distillation and extraction techniques to achieve purities greater than 98%. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Characterization and Proton Environment Analysis
Proton (¹H) NMR spectroscopy would be utilized to identify and characterize the different types of protons in the 5-methoxy-2-(quinolin-2-ylmethoxy)aniline molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and aniline (B41778) rings, the methylene (B1212753) protons of the ether linkage (-O-CH₂-), the methoxy (B1213986) group protons (-OCH₃), and the amine protons (-NH₂). The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Furthermore, the spin-spin coupling patterns (splitting) would reveal the number of neighboring protons, thus helping to establish the connectivity between different parts of the molecule.
¹³C NMR Characterization and Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy would be employed to map the carbon framework of the molecule. A ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom. This would allow for the identification of all 17 carbon atoms in the structure, including the aromatic carbons of the quinoline and aniline rings, the methylene carbon, and the methoxy carbon. The chemical shifts of these signals would provide insights into the hybridization and electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the proton-proton connectivities within the quinoline and aniline ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for piecing together the different fragments of the molecule, for instance, by showing the correlation between the methylene protons and the carbon atoms of both the quinoline and the aniline rings, thereby confirming the ether linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with a high degree of accuracy (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₇H₁₆N₂O₂), distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound without causing significant fragmentation. In an ESI-MS experiment, a solution of the compound is sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be measured to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments could also be performed, where the [M+H]⁺ ion is isolated and fragmented to provide further structural information.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methylene groups would appear just below this value. chegg.com
The C=N and C=C stretching vibrations within the quinoline ring system are predicted to produce a series of sharp bands in the 1500-1620 cm⁻¹ region. researchgate.netresearchgate.net The ether linkage (C-O-C) is characterized by strong asymmetric and symmetric stretching bands, typically observed around 1250 cm⁻¹ and 1040 cm⁻¹, respectively, which would be indicative of the aryl-alkyl ether in the molecule. nist.gov Bending vibrations for the N-H group of the amine are also expected around 1600 cm⁻¹. researchgate.net
Interactive Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| 3500-3300 | N-H Stretch | Primary Amine | Medium, two bands |
| 3100-3000 | C-H Stretch | Aromatic (Quinoline, Aniline) | Medium to Weak |
| 3000-2850 | C-H Stretch | Aliphatic (Methoxy, Methylene) | Medium |
| 1620-1500 | C=C and C=N Stretch | Aromatic Rings | Medium to Strong, multiple bands |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |
Note: The data in this table are predicted based on the analysis of structurally similar compounds and functional group correlations. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is dominated by electronic transitions within the aromatic systems. Quinoline and its derivatives are known to exhibit intense π-π* transitions. nih.govacs.org The spectrum is expected to show multiple absorption bands.
Interactive Table 2: Predicted UV-Vis Spectroscopy Data for this compound
| Wavelength (λmax, nm) | Electronic Transition | Chromophore | Predicted Molar Absorptivity (ε) |
| ~230-250 | π → π | Quinoline & Aniline Rings | High |
| ~280-300 | π → π | Quinoline & Aniline Rings | Medium to High |
| ~320-340 | n → π* / π → π* | Conjugated System | Medium |
Note: The data in this table are predicted based on the analysis of structurally similar quinoline and aniline derivatives. nih.govresearchgate.netnih.gov Actual experimental values may vary depending on the solvent and concentration.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state conformation.
For instance, the crystal structure of 2-methoxy-5-phenylaniline reveals key details about the conformation of the methoxy-aniline moiety. core.ac.uk Similarly, structures of various quinoline derivatives show how intermolecular forces, such as hydrogen bonding and π–π stacking, dictate the crystal packing. chemmethod.comresearchgate.netmalariaworld.org
In the solid state, this compound is expected to adopt a conformation where the dihedral angles between the quinoline and aniline ring systems are optimized to minimize steric hindrance while maximizing favorable intermolecular interactions. The primary amine group is a potent hydrogen bond donor, and the nitrogen atom of the quinoline ring and the oxygen atoms of the ether and methoxy groups are potential hydrogen bond acceptors. nih.govnih.gov These interactions would play a significant role in stabilizing the crystal lattice. The planarity of the aromatic rings would also facilitate π–π stacking interactions between adjacent molecules.
Interactive Table 3: Predicted X-ray Crystallography Parameters for this compound
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted anilines and quinolines. core.ac.ukresearchgate.net |
| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric packing in similar organic molecules. researchgate.net |
| Molecules per Unit Cell (Z) | 4 or 8 | Typical for the predicted space groups. core.ac.ukresearchgate.net |
| Key Intermolecular Interactions | N-H···N, N-H···O Hydrogen Bonds, π–π Stacking | Based on the presence of amine, ether, and aromatic functionalities. malariaworld.orgnih.gov |
Note: The data in this table are predictions based on crystallographic data from analogous structures. core.ac.ukresearchgate.netmalariaworld.orgnih.govresearchgate.net Experimental determination is required for confirmation.
Chromatographic Purity Assessment in Research (HPLC, UPLC, GC-MS)
Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.
HPLC and UPLC: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar organic compounds like this compound. A C18 or similar non-polar stationary phase would be suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol and an aqueous buffer. researchgate.netnih.gov The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance over a range of wavelengths, which is useful for identifying impurities and confirming the identity of the main peak by its UV spectrum. researchgate.net UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.
GC-MS: Gas Chromatography-Mass Spectrometry is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, derivatization might be necessary to increase its volatility and thermal stability, although direct analysis may be possible under optimized conditions. In GC-MS, the compound is separated in the gas phase on a capillary column and then fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification. spectrabase.comnih.govnist.gov The quantitative ion of the parent molecule would be used for purity calculations.
Interactive Table 4: Typical Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Typical Application |
| HPLC/UPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient with formic or phosphoric acid | UV/PDA (e.g., at 254 nm) | Purity determination, separation of polar impurities. researchgate.netsielc.com |
| GC-MS | Capillary (e.g., DB-5MS, 30 m x 0.25 mm) | Helium | Mass Spectrometry (Electron Ionization) | Identification of volatile impurities and confirmation of compound identity. |
Note: The conditions presented are typical for the analysis of related quinoline and aniline compounds and may require optimization for this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-methoxy-2-(quinolin-2-ylmethoxy)aniline, DFT calculations would be performed to find its most stable conformation, known as the ground state geometry. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), which provides a good balance between accuracy and computational cost. scirp.orgresearchgate.netarxiv.org
The primary output of this analysis is the optimized molecular structure, from which key geometric parameters can be extracted. These parameters are crucial for understanding the molecule's shape and steric properties.
| Parameter | Description | Typical Unit |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O). | Ångström (Å) |
| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C, C-N-H). | Degrees (°) |
| Dihedral Angles | The angle between two intersecting planes, which defines the rotational conformation around a chemical bond. | Degrees (°) |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior. scirp.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgmdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This analysis also helps in understanding electronic transitions, such as those observed in UV-Visible spectroscopy. scirp.org
DFT calculations are widely used to predict spectroscopic data that can be compared with experimental results for structure validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is typically used with DFT to calculate the nuclear magnetic shielding tensors. journalcsij.comnih.gov These values are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei by comparing them to a reference standard, usually Tetramethylsilane (TMS). Predicted NMR spectra are invaluable for assigning signals in experimentally obtained spectra. soton.ac.uk
Vibrational Frequencies: The same DFT-optimized geometry is used to calculate the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculations identify the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore corrected using a scaling factor to improve agreement with experimental data. researchgate.netresearchgate.net
| Spectroscopic Parameter | Description | Typical Unit |
|---|---|---|
| ¹H NMR Chemical Shift | Predicted resonance frequency of hydrogen nuclei relative to a standard. | ppm |
| ¹³C NMR Chemical Shift | Predicted resonance frequency of carbon-13 nuclei relative to a standard. | ppm |
| IR Vibrational Frequency | Predicted frequency of molecular vibrations that absorb infrared radiation. | cm⁻¹ |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org Given that many quinoline (B57606) derivatives exhibit biological activity, docking simulations for this compound would be a crucial first step in identifying potential protein targets. mdpi.com
The process involves obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB). The compound is then computationally placed into the protein's binding site in numerous possible conformations. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. A lower binding energy suggests a more favorable interaction. This simulation can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein system over time. mdpi.com Starting with the best-docked pose from the docking simulation, an MD simulation would be run for a period of nanoseconds to assess the stability of the complex. nih.govnih.gov
The system is placed in a simulated physiological environment (e.g., a box of water molecules and ions), and the motions of all atoms are calculated over time using a force field (e.g., CHARMM, AMBER). mdpi.com Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD indicates that the complex is not undergoing major conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov
Interaction Analysis: To monitor the persistence of key interactions, like hydrogen bonds, throughout the simulation.
Prediction of Chemical Reactivity and Selectivity
The results from DFT calculations can be further used to predict the chemical reactivity of this compound. Global reactivity descriptors are calculated from the HOMO and LUMO energy values to quantify the molecule's reactivity profile. researchgate.netmdpi.com
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. researchgate.net This map visualizes the electrostatic potential on the electron density surface of the molecule, using colors to indicate different charge regions. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. This provides a visual guide to the most reactive sites on the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For "this compound," FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO density indicates the sites susceptible to electrophilic attack, while the LUMO distribution highlights the sites prone to nucleophilic attack.
In a hypothetical computational model of "this compound," the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aniline (B41778) ring. The nitrogen atom of the amine and the oxygen atom of the methoxy (B1213986) group, with their lone pairs of electrons, would contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be distributed over the electron-deficient quinoline ring system. This distribution suggests that the aniline moiety is the primary site for electron donation, while the quinoline part of the molecule is the primary electron acceptor.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents representative theoretical values based on computational studies of similar aromatic compounds.
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.85 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.65 | Energy difference between HOMO and LUMO. |
Fukui Function Analysis
Fukui function analysis is a computational method used to determine the local reactivity of different atomic sites within a molecule. researchgate.net It is based on the change in electron density at a specific point in the molecule as the total number of electrons changes. This analysis helps in identifying the most electrophilic and nucleophilic sites with greater precision than FMO analysis alone.
The Fukui function is defined for three types of reactivity:
f+(r): For nucleophilic attack (measures the reactivity of a site towards a nucleophile).
f-(r): For electrophilic attack (measures the reactivity of a site towards an electrophile).
f0(r): For radical attack.
For "this compound," a Fukui function analysis would likely reveal that the nitrogen and certain carbon atoms of the aniline ring have high f- values, confirming their susceptibility to electrophilic attack. The quinoline ring's nitrogen and specific carbon atoms are expected to show high f+ values, indicating their favorability for nucleophilic attack.
Table 2: Representative Fukui Function Indices for Selected Atoms in this compound This table displays hypothetical values to illustrate the expected distribution of reactivity based on the analysis of related structures.
| Atom (in Aniline Moiety) | f+ | f- | Reactivity Prediction |
| N (amine) | 0.025 | 0.150 | Susceptible to electrophilic attack |
| C (para to -NH2) | 0.030 | 0.120 | Susceptible to electrophilic attack |
| O (methoxy) | 0.015 | 0.135 | Susceptible to electrophilic attack |
| Atom (in Quinoline Moiety) | f+ | f- | Reactivity Prediction |
| N (quinoline) | 0.140 | 0.020 | Susceptible to nucleophilic attack |
| C (adjacent to N) | 0.110 | 0.035 | Susceptible to nucleophilic attack |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
The aniline moiety is a common scaffold in medicinal chemistry. Its substitution pattern significantly influences biological activity. mdpi.com In "this compound," the aniline ring serves as a linker and its electronic properties, modulated by the methoxy group, are crucial.
The methoxy group at the 5-position of the aniline ring is an important determinant of activity. Methoxy groups are known to influence the lipophilicity and electronic nature of a molecule, which can affect its ability to cross cell membranes and interact with biological targets. researchgate.net Studies on related quinoline and quinazoline (B50416) derivatives have shown that the position and number of methoxy substituents can dramatically alter their anticancer and enzyme inhibitory activities. researchgate.netmdpi.com The electron-donating nature of the methoxy group in the target molecule likely enhances the electron density of the aniline ring, which could be a key factor in its interactions with specific receptors or enzymes.
The quinolin-2-ylmethoxy group provides a bulky, heterocyclic component. The quinoline ring itself is a privileged scaffold in drug discovery, known for a wide range of biological activities. mdpi.comnih.gov The linkage via a methoxy bridge (-OCH₂-) provides conformational flexibility, allowing the quinoline and aniline rings to adopt various spatial orientations. This flexibility can be critical for fitting into the binding pocket of a biological target. Computational docking studies on similar molecules often reveal that the quinoline moiety engages in π-π stacking and hydrophobic interactions within receptor active sites, while the substituted aniline portion can form crucial hydrogen bonds. researchgate.net
By using computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can simulate the binding of "this compound" to various protein targets. These simulations can predict the binding affinity and identify the specific amino acid residues involved in the interaction, thereby elucidating the molecular basis of its activity and guiding the design of more potent analogs.
Investigation of Biological Interactions and Molecular Mechanisms
Enzyme Inhibition Studies and Mechanistic Characterization
Enzyme inhibition is a critical area of investigation in drug discovery. For a compound like 5-methoxy-2-(quinolin-2-ylmethoxy)aniline, researchers would typically screen it against a panel of enzymes to identify potential biological targets.
Target Identification and Validation
The initial step involves identifying which enzymes the compound might inhibit. Given its structural motifs, potential targets could include kinases and histone methyltransferases, which are often implicated in cancer and other diseases.
Kinases: The quinoline (B57606) and aniline (B41778) moieties are found in many kinase inhibitors. For instance, anilinoquinazoline (B1252766) derivatives have been identified as potent and specific inhibitors of the tyrosine kinase domain of c-Src. nih.gov Similarly, derivatives of 4-anilinoquinazoline (B1210976) have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). semanticscholar.org These receptors play a crucial role in cell signaling pathways that govern proliferation and angiogenesis in tumors.
Histone Methyltransferases (HMTs): These enzymes are key epigenetic regulators, and their dysregulation is linked to cancer. nih.govnih.gov Certain quinoline derivatives have been explored as inhibitors of EZH2, a histone methyltransferase. mdpi.com For example, a series of 5-methoxyquinoline (B23529) derivatives were evaluated for their ability to inhibit EZH2. mdpi.com
Inhibition Kinetics and Binding Affinity Determination
Once a target enzyme is identified, the next step is to characterize the nature and strength of the inhibition. This involves determining key kinetic parameters.
| Parameter | Description | Example from Related Compounds |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A 5-methoxyquinoline derivative, showed an IC₅₀ value of 1.2 µM against EZH2. mdpi.com |
| Kᵢ | The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme. | GSK126, an EZH2 inhibitor, has a Kᵢ of approximately 0.3 nM. nih.gov |
| Binding Energy | The amount of energy released when an inhibitor binds to its target. | A potent 4-anilinoquinazoline derivative exhibited binding energies of -6.39 and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. |
No direct inhibition kinetics or binding affinity data is currently available for this compound.
Allosteric Modulation and Orthosteric Binding Site Analysis
Further mechanistic studies would investigate how the compound inhibits the enzyme. It could bind to the active site where the natural substrate binds (orthosteric inhibition) or to a different site on the enzyme, causing a conformational change that reduces its activity (allosteric modulation). This is often elucidated through structural biology techniques like X-ray crystallography and computational modeling.
Receptor Binding and Modulation Assays
Beyond enzyme inhibition, a compound's interaction with cell surface or intracellular receptors is a key aspect of its biological profile. Assays would be conducted to determine if this compound binds to and modulates the activity of various receptors. Given its structure, receptors in the tyrosine kinase family would be of primary interest.
Cellular Pathway Perturbation Studies
Understanding how a compound affects cellular processes is vital. This involves treating cells with the compound and observing its impact on various pathways.
Impact on Cell Cycle Progression and Regulation
Many anti-cancer agents function by disrupting the cell cycle, leading to cell growth arrest or apoptosis. Studies would assess whether this compound can induce such effects. For example, inhibitors of kinases like PLK1 can halt cell proliferation. nih.gov
Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism through which many chemotherapeutic agents exert their effects. Research into compounds structurally related to this compound suggests that they can trigger apoptosis through various cellular pathways.
Derivatives of aniline have been shown to possess antitumor activity by inducing apoptosis. nih.gov For instance, certain aniline-derived ursolic acid derivatives have been found to trigger the apoptotic signaling pathway in lung adenocarcinoma cells. nih.gov This process can be initiated by an increase in reactive oxygen species (ROS), which are known to be key signaling molecules in apoptosis. nih.gov
In colorectal cancer cells, a structurally similar compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was observed to induce apoptosis primarily through the mitochondrial pathway. nih.gov This was evidenced by an increase in late apoptotic cells and was associated with the production of ROS and a reduction in mitochondrial membrane potential. nih.gov Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline also induces apoptosis in colorectal cancer cells, accompanied by a decrease in mitochondrial membrane potential. mdpi.com
The broader family of quinoline derivatives has also been implicated in apoptosis induction. For example, some 4-methoxy-substituted khellactone (B107364) derivatives, which share a methoxy (B1213986) group, have demonstrated the ability to induce apoptosis via the intrinsic pathway. researchgate.net Furthermore, certain 5-ene-2-arylaminothiazol-4(5H)-ones induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, leading to the activation of multiple caspases, including caspase-7, -8, -9, and -10. mdpi.com
The process of programmed cell death is complex and can involve several interconnected pathways, including apoptosis, necroptosis, and pyroptosis. nih.gov Caspases are central to many of these pathways, acting as initiators and executioners of cell death. nih.gov The activation of specific caspases, such as caspase-8 and -9, is a hallmark of the extrinsic and intrinsic apoptotic pathways, respectively. mdpi.com The interplay between different cell death mechanisms is an active area of research, with pathways like autophagy also influencing whether a cell undergoes apoptosis. mdpi.com
The 5-lipoxygenase pathway has also been identified as playing a role in the early stages of programmed cell death in various cancer cell lines. scispace.comnih.gov Activation of this pathway can lead to an increase in lipid peroxidation and the production of metabolites that can induce apoptosis. scispace.comnih.gov
Modulation of Signal Transduction Cascades
The biological activity of this compound and related compounds is often mediated through the modulation of key signal transduction cascades within the cell. These pathways are crucial for regulating cellular processes such as proliferation, survival, and inflammation.
A significant target for many quinoline and aniline derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a critical regulator of inflammation and cell survival. cnr.it For instance, certain aniline-derived ursolic acid derivatives have been shown to block TNF-α-induced NF-κB activation, which is a key step in their anti-proliferative and apoptosis-inducing effects. nih.gov Similarly, other methoxy-substituted compounds have demonstrated the ability to inhibit the NF-κB pathway in inflammatory models. cnr.it
The PI3K/AKT/mTOR signaling pathway is another major cascade frequently implicated in cancer. mdpi.comnih.gov This pathway plays a central role in promoting cell survival and proliferation. mdpi.com Studies on neocryptolepine (B1663133) derivatives, which share the indolo[2,3-b]quinoline core, have shown that they can exert their cytotoxic effects by inhibiting the expression of proteins involved in the PI3K/AKT/mTOR pathway. nih.govnih.gov For example, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline was found to inhibit the proliferation of colorectal cancer cells by modulating this pathway. mdpi.comnih.gov
Toll-like receptors (TLRs) are key components of the innate immune system, and their signaling pathways lead to inflammatory responses. nih.gov A compound with a similar methoxy-phenyl structure, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to modulate TLR signaling. nih.gov MNP was found to inhibit the activation of both NF-κB and interferon regulatory factor 3 (IRF3), which are downstream effectors of the MyD88-dependent and TRIF-dependent TLR signaling pathways, respectively. nih.gov This suggests that compounds with this structural motif may have anti-inflammatory properties by targeting these pathways. nih.gov
Furthermore, some quinoline derivatives have been identified as modulators of the orphan nuclear receptor Nur77. nih.gov Nur77 is a potential therapeutic target in cancer, and its modulation can lead to apoptosis. nih.gov A series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to bind to Nur77, up-regulate its expression, and mediate its subcellular localization to induce apoptosis in hepatocellular carcinoma cells. nih.gov
Investigation of Antimicrobial Mechanisms (e.g., Bacterial DNA Gyrase Inhibition, Cell Wall Synthesis)
The antimicrobial properties of quinoline derivatives have been a subject of significant research, with a focus on their mechanisms of action against various pathogens. Key targets for these compounds include essential bacterial enzymes like DNA gyrase and processes such as cell wall synthesis.
Bacterial DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. nih.govnih.gov This enzyme introduces negative supercoils into DNA and is composed of two subunits, GyrA and GyrB. nih.gov The quinolone class of antibiotics, which includes nalidixic acid, are well-known inhibitors of DNA gyrase. nih.govgenawif.com These compounds typically function as poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA breaks and ultimately cell death. nih.govnih.gov
While direct studies on this compound's effect on DNA gyrase are not specified, the broader class of quinoline derivatives has been explored for this activity. For example, novel bacterial DNA gyrase inhibitors with diverse structures have been discovered through high-throughput screening, some of which act as poisons. nih.gov The natural substance allicin (B1665233) from garlic has also been shown to be a potent inhibitor of DNA gyrase. genawif.com
Cell Wall Synthesis Inhibition
Inhibition of cell wall synthesis is another critical mechanism for antimicrobial action. genawif.com The antibiotic teixobactin, for instance, acts by binding to multiple bactoprenol-coupled cell wall precursors, thereby inhibiting both peptidoglycan and teichoic acid synthesis. nih.gov This dual targeting leads to cell wall damage and lysis. nih.gov
For compounds related to this compound, antimicrobial activity has been observed, although the precise mechanism is not always elucidated as cell wall synthesis inhibition. Studies on 5-methoxy-2-(5-substituted-1H-benzimidazol-2-yl)-phenols and their zinc complexes have shown antibacterial and antifungal activity against strains like S. aureus, E. faecalis, and C. albicans. imist.maimist.ma The presence of certain substituents, such as chloro, bromo, and nitro groups, was found to enhance this activity. imist.maimist.ma
The following table summarizes the antimicrobial activity of some related benzimidazole (B57391) derivatives.
| Compound/Complex | Target Microorganism(s) | Observed Effect |
| HL4, [Zn(HL4)2Cl2]∙2H2O, HL5, HL6, [Zn(HL6)2Cl2]∙4H2O | S. aureus, E. faecalis, C. albicans | Antibacterial and antifungal activity. imist.maimist.ma |
| 4-methoxy-2-(1H-benzimidazol-2-yl)-phenol and its Ag(I) and Cu(II) complexes | S. epidermidis, S. aureus, B. subtilis | Effective antibacterial activity. imist.ma |
| 4-methoxy-2-(5-methyl/chloro-1H-benzimidazol-2-yl)-phenols | S. aureus | Antibacterial activity. imist.ma |
Antiparasitic and Antiviral Target Engagement Studies
The quinoline scaffold is a well-established pharmacophore in the development of antiparasitic and antiviral agents. While specific target engagement studies for this compound are not detailed, research on related structures provides insights into potential mechanisms.
Neocryptolepine, an indolo[2,3-b]quinoline, which shares a core structure, is known for its potent antimalarial activity. nih.gov This suggests that derivatives of this scaffold may engage with targets within the parasite. Structural modifications of the neocryptolepine core are an active area of research to enhance its pharmaceutical properties.
In the realm of antiviral research, various quinoline and aniline derivatives have been synthesized and evaluated. For example, 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines have been investigated for their antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV). nih.gov The activity of these compounds was found to be dependent on the nature and stereochemistry of the substituents at the C-5 position of the deoxyuridine ring. nih.gov Specifically, the 5-(1-hydroxy-2,2-dihaloethyl) series was generally more potent than the 5-(1-methoxy-2,2-dihaloethyl) series against several viruses. nih.gov
The following table summarizes the antiviral activity of some 5-substituted-2'-deoxyuridines.
| Compound Substituent | Target Virus(es) | Activity |
| -CH(OH)CHBr(I) | HSV-1 | Potent activity. nih.gov |
| -CH(OH)CHBr2 | HSV-1 | Potent activity. nih.gov |
| 5-(1-hydroxy-2,2-dihaloethyl) derivatives | VZV | Activity comparable to acyclovir. nih.gov |
| All 5-(1-hydroxy (or methoxy)-2,2-dihaloethyl) analogs | HCMV | Inactive. nih.gov |
These studies highlight that the quinoline and aniline moieties can serve as foundational structures for the development of novel antiparasitic and antiviral agents, with target engagement being highly sensitive to structural modifications.
Anti-inflammatory and Immunomodulatory Pathway Analysis
Compounds containing the quinoline and aniline scaffolds have demonstrated significant anti-inflammatory and immunomodulatory activities through their interaction with various signaling pathways.
A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. cnr.it Cryptolepine, an indoloquinoline, has been shown to reduce nitric oxide production and NF-κB DNA binding upon inflammatory stimulation. This suggests that related compounds could exert anti-inflammatory effects by inhibiting this central inflammatory regulator. In a study involving methotrexate-induced inflammation, a derivative of neocryptolepine, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, was investigated for its anti-inflammatory effects. Methotrexate-induced inflammation led to a significant increase in the levels of inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and NF-κB in both lung and liver tissues.
Another important set of pathways in the immune response are the Toll-like receptor (TLR) signaling pathways, which are crucial for recognizing pathogens and initiating an innate immune response. nih.gov Research on 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), a compound with a methoxy-aniline structure, has shown that it can modulate TLR signaling. nih.gov MNP was found to inhibit the activation of both NF-κB and interferon regulatory factor 3 (IRF3), which are key downstream molecules in the MyD88-dependent and TRIF-dependent TLR pathways, respectively. nih.gov This dual inhibition leads to a decrease in the expression of inflammatory genes. nih.gov
The 5-lipoxygenase pathway is also involved in inflammatory processes and has been linked to programmed cell death. scispace.comnih.gov Inhibition of this pathway could represent another mechanism for the anti-inflammatory effects of certain compounds.
The table below summarizes the effects of methotrexate (B535133) and the neocryptolepine derivative on inflammatory markers in a preclinical model.
| Tissue | Inflammatory Marker | Effect of Methotrexate |
| Lung | MMP-9 | 307% increase. |
| Lung | IL-1β | 280% increase. |
| Lung | NF-kB | 66.7% increase. |
| Liver | MMP-9 | 169% increase. |
| Liver | IL-1β | 155.8% increase. |
| Liver | NF-kB | 157.4% increase. |
These findings indicate that compounds structurally related to this compound have the potential to modulate inflammatory and immune responses through multiple pathways, making them interesting candidates for further investigation as anti-inflammatory agents.
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For molecules containing the quinoline and aniline moieties, extensive SAR studies have been conducted to enhance their therapeutic potential, particularly in the context of anticancer and antimicrobial activities.
The introduction of aniline or amide moieties into pharmaceutical cores has been shown to effectively improve antitumor activity and cell selectivity. nih.gov In the case of ursolic acid derivatives, the presence of a hydrophilic residue on the aniline side chain improved anticancer activity while retaining the ability to induce apoptosis. nih.gov
For pyrimido[4,5-c]quinolin-1(2H)-one derivatives, the position and number of methoxy groups play a crucial role in their anticancer activity. researchgate.net Computational studies have revealed that methoxy and sulfur-containing thiophene (B33073) groups can facilitate strong binding interactions within receptor active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net
In the development of selective Lysine Specific Demethylase 1 (LSD1) inhibitors, SAR studies of indolin-5-yl-cyclopropanamine derivatives have been conducted. nih.govresearchgate.net These studies provide insights into how structural modifications can enhance inhibitory activity and selectivity.
The antiparasitic and antiviral activities of quinoline derivatives are also highly dependent on their structural features. For example, in a series of 5-substituted-2'-deoxyuridines, the antiviral potency was found to be influenced by the steric and hydrophobic properties of the halogen atoms at the C-5 substituent. nih.gov
Influence of Substituent Effects on Biological Efficacy and Selectivity
The biological efficacy and selectivity of compounds containing the this compound scaffold are significantly influenced by the nature and position of various substituents on the core structure.
In the context of anticancer activity, the presence of a methoxy group is often associated with increased potency. researchgate.net For instance, methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones have shown enhanced anticancer activity. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions on the 2-arylpyrimido functionality enhanced the antimigratory activity in a 9-methoxy-substituted series. researchgate.net
For derivatives of 5-(ethylsulfonyl)-2-methoxyaniline, which is a key fragment in many biologically active compounds, the substituent pattern is critical for their activity as protein kinase inhibitors, including VEGFR2 inhibitors. nih.gov
In the realm of antimicrobial agents, the introduction of specific substituents on a 5-methoxy-2-(1H-benzimidazol-2-yl)-phenol core has been shown to modulate activity. The presence of chloro (Cl), bromo (Br), and nitro (NO2) groups was observed to increase the antimicrobial activity against S. aureus, E. faecalis, and C. albicans. imist.ma
The development of serotonin (B10506) 5-HT2 receptor agonists has also benefited from SAR studies. In a series of 4-substituted-2,5-dimethoxyphenethylamines, the introduction of a thiotrifluoromethyl group at the 4-position led to potent and long-acting agonists. nih.gov
The table below provides examples of how substituent effects influence the biological activity of related compounds.
| Core Structure | Substituent(s) | Biological Activity | Effect of Substituent |
| Pyrimido[4,5-c]quinolin-1(2H)-one | 2-methoxy, 2,4-dimethoxy at 2-arylpyrimido | Anticancer (antimigratory) | Enhanced activity. researchgate.net |
| 5-methoxy-2-(1H-benzimidazol-2-yl)-phenol | Cl, Br, NO2 | Antimicrobial | Increased activity. imist.ma |
| 2,5-dimethoxyphenethylamine | 4-thiotrifluoromethyl | 5-HT2 receptor agonist | Potent and long-acting. nih.gov |
| 5H-indolo[2,3-b]quinoline | 2-chloro, 8-methoxy, 5-methyl | Anticancer (colorectal) | High cytotoxicity. nih.gov |
These examples underscore the critical role of substituent effects in fine-tuning the biological profile of a compound, enabling the optimization of its efficacy and selectivity for a specific therapeutic target.
Pharmacophore Modeling and Design
Pharmacophore modeling is a pivotal component in the field of medicinal chemistry, serving as an effective method for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model outlines the key molecular interaction points, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. nih.gov This approach is instrumental in the rational design of new, more potent, and selective drug candidates, as well as for virtual screening of compound libraries to identify novel bioactive molecules. nih.gov
The quinoline moiety is a well-established pharmacophore in numerous therapeutically active agents. rsc.orgnih.gov Its fused bicyclic aromatic structure provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. acs.org Critically, the nitrogen atom within the quinoline ring is a key hydrogen bond acceptor, a feature frequently exploited in drug-target interactions. researchgate.net
The methoxyaniline portion of the molecule also presents several important pharmacophoric features. The aniline nitrogen atom can function as a hydrogen bond donor, while the oxygen atom of the methoxy group serves as a hydrogen bond acceptor. nih.gov The substituted benzene (B151609) ring itself contributes to the hydrophobic profile of the molecule. The relative positions of the amino and methoxy groups on the aniline ring are crucial for defining the vector and geometry of these potential hydrogen bond interactions.
A composite pharmacophore model for This compound would therefore integrate these features. The model would consist of two distinct aromatic/hydrophobic regions corresponding to the quinoline and aniline rings. It would also feature a specific spatial arrangement of hydrogen bond acceptors (the quinoline nitrogen, the ether oxygen, and the methoxy oxygen) and a hydrogen bond donor (the aniline nitrogen). The distances and angles between these features would define the pharmacophore and could be used as a query for designing or discovering new molecules with similar biological activity profiles.
Detailed research findings from computational studies could further refine this hypothetical model. By analyzing the binding mode of this compound within a specific biological target, the critical pharmacophoric features responsible for its activity could be precisely identified and prioritized for the design of next-generation analogs.
Interactive Data Table of Potential Pharmacophoric Features
Below is a summary of the key pharmacophoric features of This compound :
| Feature Type | Structural Origin | Potential Interaction |
| Aromatic/Hydrophobic Region | Quinoline Ring System | π-π Stacking, van der Waals |
| Aromatic/Hydrophobic Region | Methoxy-substituted Aniline Ring | π-π Stacking, van der Waals |
| Hydrogen Bond Acceptor | Quinoline Nitrogen | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Ether Oxygen | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Methoxy Oxygen | Hydrogen Bonding |
| Hydrogen Bond Donor | Aniline Nitrogen | Hydrogen Bonding |
Preclinical Research in Cellular and in Vivo Models Mechanistic Focus
In Vitro Cellular Model Systems for Biological Activity Assessment
Cell Line-Based Assays (e.g., Cell Proliferation, Viability, Migration, Invasion)
No published studies were found describing the effects of 5-methoxy-2-(quinolin-2-ylmethoxy)aniline on cancer cell proliferation, viability, migration, or invasion in any cell line.
Tumorsphere and Three-Dimensional (3D) Cell Culture Models
There is no available data on the use of this compound in tumorsphere or other 3D cell culture models to assess its activity on cancer stem-like cells or in more physiologically relevant tumor architectures.
Co-culture and Advanced Cellular Models for Microenvironment Studies
No research could be located that investigates the impact of this compound within the context of the tumor microenvironment using co-culture systems or other advanced cellular models.
Mechanistic In Vivo Studies in Animal Models (focused on molecular and cellular effects, not clinical outcomes)
Pharmacodynamic Biomarker Analysis and Target Engagement Confirmation
No in vivo studies have been published that report on the pharmacodynamic effects or target engagement of this compound in animal models.
Efficacy in Relevant Disease Models to Elucidate Mechanisms (e.g., xenograft models, infection models)
There are no reports on the efficacy of this compound in any in vivo disease models, such as xenograft studies, to elucidate its potential mechanisms of action.
Comparative Biological Evaluation of Synthetic Derivatives and Analogues
In the realm of preclinical research, the systematic modification of the parent structure, this compound, has been instrumental in elucidating the structure-activity relationships (SAR) that govern its biological effects. Investigations into synthetic derivatives and analogues have primarily focused on substitutions on the quinoline (B57606) and aniline (B41778) rings, as well as alterations to the ether linkage, to optimize activity, selectivity, and druglike properties. These studies, conducted in both cellular and in vivo models, have provided critical insights into the molecular determinants of action, particularly in the context of anticancer research.
Impact of Quinoline and Quinazoline (B50416) Core Modifications
The quinoline moiety serves as a critical pharmacophore, and its modification has profound effects on biological activity. Studies on related quinazoline derivatives, which share structural similarities, have shown that substitutions at various positions can modulate inhibitory activity against key cellular targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, the introduction of a hydrophilic moiety at position 4 of a quinazoline core was found to increase inhibitory activity towards EGFR kinase. mdpi.com Conversely, replacing a substituted aniline moiety with a quinoline led to conserved EGFR activity, highlighting the quinoline group's importance for this specific biological function. mdpi.com
Further research into quinazoline analogues revealed that cyclization at the C-5 and C-6 positions of the quinazoline core can create more compact molecules. mdpi.com This structural alteration is thought to provide tolerance for variations in the kinase domain of target proteins. mdpi.com In a different context, for a series of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues, appropriate substitution at the 2-position of the quinazoline ring was shown to enhance antitumor activity. nih.gov
Influence of Aniline Ring Substitutions
The aniline portion of the molecule is another focal point for synthetic modification. The nature and position of substituents on this ring significantly influence the compound's interaction with biological targets. In studies of quinazoline derivatives, a 2,4-substitution on the aniline moiety with bulky halogen atoms increased activity against VEGFR2, whereas a 3,4-substitution enhanced activity on EGFR. mdpi.com The presence of a chloro-substituent in the meta position of the aniline residue also increased inhibitory activity toward both EGFR and VEGFR2. mdpi.com
The substitution of the aniline moiety with small, hydrophobic groups (in the order of F < Br < Cl) was found to increase activity compared to smaller electron-donating groups. mdpi.com This suggests that both electronic and steric factors on the aniline ring are crucial for potent biological effects.
Role of the Methoxy (B1213986) Group and Ether Linkage
The methoxy group, a key feature of the parent compound, plays a significant role in the biological activity of various quinoline and quinazoline derivatives. The position of methoxy substituents is a critical determinant of their anticancer properties. researchgate.net In one study, the deletion of a 5-methoxy group from a related compound resulted in a 20-fold decrease in agonist potency at the 5-HT2A receptor, while the removal of a 2-methoxy group led to a more than 500-fold drop in potency. nih.gov This underscores the critical contribution of the methoxy group's placement to the molecule's interaction with its target.
Alterations to the ether linkage have also been explored. For example, replacing the ether with an ester in certain related compounds led to higher anti-migratory activity in cancer cells, whereas ether analogues demonstrated better anti-proliferative activity. researchgate.net This indicates that the nature of the linker between the quinoline and aniline rings can differentiate the biological profile of the resulting compounds.
In Vivo and Mechanistic Insights from Analogues
In vivo studies of closely related compounds have provided valuable mechanistic information. For example, the analogue 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was found to inhibit tumor growth in mice and exhibited potent antiproliferative activity across a panel of human tumor cell lines. nih.gov Mechanistic investigations revealed that this compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. nih.gov
Another study on a series of indolin-5-yl-cyclopropanamine derivatives, which are structurally distinct but share the principle of targeted inhibition, identified a lead compound that demonstrated good oral pharmacokinetic profiles and in vivo antitumor efficacy in a xenograft mouse model. nih.gov Such in vivo evaluations are critical for translating the cellular activity of synthetic analogues into potential therapeutic applications.
The tables below summarize the comparative biological activities of various derivatives and analogues discussed in the literature.
Table 1: Inhibitory Activities of Selected Quinazoline Derivatives
Table 2: Antiproliferative Activity of a Dihydroquinoxalinone Analogue
Table 3: Activity of an Indoline Derivative
Future Directions and Research Opportunities
Advancements in Asymmetric Synthesis of Chiral Analogues for Enhanced Specificity
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. dntb.gov.ua Future research will likely focus on the development of novel asymmetric synthetic routes to produce chiral analogues of 5-methoxy-2-(quinolin-2-ylmethoxy)aniline. Quinolines possessing both axial and central chirality are recognized as significant structures in biologically active compounds. rsc.org
Recent breakthroughs in catalysis offer promising avenues for this endeavor. For instance, the combined use of chiral lithium phosphate (B84403) and iridium photocatalysts has enabled the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines, yielding products with high optical purity under mild conditions. rsc.org Another strategy involves the use of chiral Ti(IV) complexes as Lewis acid catalysts to promote asymmetric inverse-electron-demand Diels-Alder reactions, providing a facile route to asymmetric tetrahydroquinoline derivatives. nih.gov The development of a diverse library of chiral ligands containing quinoline (B57606) motifs, such as Schiff bases and oxazolinyl-type ligands, has become a significant methodology for generating enantiomerically pure compounds. thieme-connect.comresearchgate.net These catalytic systems could be adapted to introduce chirality either in the quinoline core, the aniline (B41778) segment, or the methoxy (B1213986) linker of the target scaffold, leading to analogues with potentially enhanced specificity and potency for their biological targets.
| Catalytic System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Chiral Lithium Phosphate / Ir Photocatalyst | Enantioselective Alkylation/Arylation | Access to both axial and central chirality with high stereoselectivity. rsc.org | rsc.org |
| Chiral Ti(IV) Complex | Inverse-Electron-Demand Diels-Alder | Facile route to asymmetric tetrahydroquinoline derivatives. nih.gov | nih.gov |
| Chiral Ligands (e.g., Schiff bases, Oxazolines) with Metal Complexes | Various (e.g., Cycloadditions, Allylic Alkylations) | Broad applicability for a wide range of asymmetric transformations. dntb.gov.uaresearchgate.net | dntb.gov.uaresearchgate.net |
Development of Chemical Probes and Biosensors Utilizing the Compound's Core Structure
The quinoline ring is a well-established fluorophore with unique photophysical properties, making it an excellent building block for fluorescent chemosensors. nanobioletters.com Quinoline-containing compounds that are initially weakly fluorescent can form highly fluorescent complexes with various metal ions, enabling their detection and quantification. nanobioletters.com This provides a strong rationale for developing chemical probes and biosensors based on the this compound core structure.
Future work could involve rationally designing derivatives that act as selective sensors for biologically important analytes. For example, quinoline-based fluorescent sensors have been successfully developed for the detection of Zn2+ ions, with applications in bio-imaging of live cells. nanobioletters.comrsc.org Other designs have yielded probes for detecting hazardous materials like nitro-phenolic compounds. rsc.org The development of rhodamine-quinoline hybrids has created colorimetric probes for the dual detection of nickel and hypochlorite (B82951) ions. nih.gov Furthermore, quinoline derivatives can be attached to plasmonic nanostructures, such as gold nanoparticles, to amplify their Raman signal for diagnostic applications, a phenomenon known as surface-enhanced Raman scattering (SERS). acs.org By strategically modifying the quinoline-aniline scaffold, for instance by introducing chelating groups or environmentally sensitive dyes, it is conceivable to create a new generation of probes for applications in cellular imaging, environmental monitoring, and diagnostics. nanobioletters.comacs.org
Exploration of Novel Biological Targets through Integrated Omics and High-Throughput Screening Approaches
Identifying the specific biological targets of a compound is crucial for understanding its mechanism of action. Modern biological techniques offer powerful tools for this purpose. A key future direction will be the use of integrated "omics" and high-throughput screening (HTS) to elucidate the molecular targets of this compound and its derivatives.
Functional proteomics approaches, which utilize the structural similarities between quinolines and endogenous molecules like purines, can be employed to identify quinoline-binding proteins from cell lysates. nih.gov This method has successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov Phenotypic HTS, which screens compound libraries for their ability to induce a specific cellular response, is another powerful strategy. biorxiv.org For example, HTS platforms have been developed to identify inhibitors of protein synthesis in the malaria parasite Plasmodium falciparum, a pathway rich in exploitable targets for quinoline-based antimalarials. researchgate.net Applying these unbiased, large-scale screening methods to the quinoline-aniline scaffold could reveal novel and unexpected biological activities and targets, opening up new therapeutic possibilities.
Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization
| AI/ML Technique | Application in Compound Design & Optimization | Potential Impact | Reference |
|---|---|---|---|
| Deep Learning / Neural Networks | Predicting molecular properties (e.g., ADMET, PK) and biological activity (e.g., docking scores). nih.govyoutube.com | Prioritizes synthesis of candidates with higher success probability. | nih.govyoutube.com |
| Generative Models (e.g., VAEs, RNNs) | De novo design of novel molecules with desired features (e.g., scaffold hopping, shape-specific generation). nih.gov | Discovery of novel chemical scaffolds with improved properties. | nih.gov |
| Active Learning | Intelligently selects the most informative experiments to perform, improving model accuracy with fewer data points. nih.gov | Accelerates the design-make-test-analyze cycle and reduces experimental costs. | nih.gov |
Investigation of Multitargeting Strategies Based on Quinoline-Aniline Scaffolds
Complex diseases often involve multiple biological pathways, making single-target therapies insufficient. The development of multi-target-directed ligands (MTDLs), which can modulate several targets simultaneously, is a promising strategy to overcome this challenge. nih.gov The quinoline-aniline scaffold is an attractive starting point for designing such MTDLs.
The rationale for this approach is to address the activation of alternate pathways that can occur when only a single pathway is inhibited. nih.gov For example, quinazoline-based compounds have been designed to concurrently inhibit multiple receptor tyrosine kinases, such as EGFR and VEGFR-2, and also target tubulin, combining antiangiogenic and cytotoxic activities for cancer treatment. nih.gov Similarly, quinoline-O-carbamate derivatives have been rationally designed as multifunctional agents for Alzheimer's disease by targeting both cholinesterase inhibition and anti-inflammatory pathways. researchgate.net By strategically functionalizing the quinoline and aniline rings of the core scaffold, it is possible to create hybrid molecules that interact with distinct biological targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Development of Advanced Delivery Systems for Research Applications (conceptual, not specific formulations)
The efficacy of a biologically active compound in a research setting can be significantly influenced by its delivery to the target site. The development of advanced delivery systems for quinoline-aniline based research compounds is a crucial conceptual area for future exploration. While specific formulations are beyond this scope, the principles of advanced delivery can enhance experimental outcomes.
One conceptual approach involves the use of nanocarriers. For instance, molecular probes based on quinoline have been functionalized onto plasmonic nanosurfaces, like gold nanoparticles, for diagnostic applications. acs.org This concept can be extended for therapeutic research applications. Encapsulating quinoline-aniline compounds within nanoparticles, liposomes, or polymer-based carriers could improve their solubility, protect them from degradation, and enable targeted delivery to specific cells or tissues in in vitro and in vivo models. Such systems would be invaluable research tools, allowing for more precise investigation of the compound's biological effects by controlling its spatial and temporal distribution, thereby leading to more accurate and reproducible experimental results.
Compound Index
| Compound Name |
|---|
| This compound |
| Aldehyde dehydrogenase 1 (ALDH1) |
| Quinone reductase 2 (QR2) |
| Rhodamine |
| Gold |
Q & A
Q. Optimization :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling steps .
- Catalysts : Pd(OAc)₂/Xantphos for cross-coupling; TEMPO for oxidation stability .
- Temperature : 80–120°C for coupling reactions to balance yield and decomposition risks .
Which spectroscopic and computational techniques are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy, quinoline, and aniline moieties. Aromatic proton splitting patterns distinguish substitution positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₅N₂O₃, MW 295.31) and fragmentation pathways.
- DFT Calculations : Predict vibrational modes (IR) and HOMO-LUMO gaps to correlate with electronic properties and reactivity .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
How can researchers design in vitro assays to evaluate the biological activity of this compound?
Level : Advanced
Methodological Answer :
- Target Identification : Screen against kinase or protease libraries (e.g., KinomeScan) due to quinoline’s affinity for ATP-binding pockets .
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structural analogs (e.g., 6-methoxyquinoline derivatives) .
- Protein Binding Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding kinetics with targets like tubulin or topoisomerases .
Q. Data Interpretation :
- Normalize activity against controls (e.g., doxorubicin for cytotoxicity).
- Use Hill plots to assess cooperative binding effects .
What mechanistic insights explain the role of the quinoline moiety in modulating biological interactions?
Level : Advanced
Methodological Answer :
- Electron-Withdrawing Effects : The quinoline ring’s electron-deficient nature enhances π-π stacking with aromatic residues in protein pockets (e.g., EGFR tyrosine kinase) .
- Hydrogen Bonding : The methoxy group at C2 forms H-bonds with Asp831 in Bcr-Abl, as shown in docking studies .
- Metabolic Stability : Quinoline’s planarity reduces oxidative metabolism, improving half-life in hepatic microsomal assays compared to non-aromatic analogs .
Q. Validation :
- Mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.
- Competitive inhibition assays with ATP analogs .
How should researchers address contradictory reports on the compound’s biological efficacy across studies?
Level : Advanced
Methodological Answer :
- Source Analysis : Verify purity (HPLC ≥95%) and synthetic routes, as impurities (e.g., unreacted aniline) may skew results .
- Assay Variability : Standardize cell culture conditions (e.g., serum-free media) and passage numbers to minimize batch effects .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare IC₅₀ values across studies.
- Structural Analog Comparison : Cross-reference with 5-methoxy-2-(1H-pyrrol-1-yl)aniline, which shows similar potency variances due to substituent electronic profiles .
Case Study : Anticancer activity discrepancies may arise from differential expression of target proteins (e.g., p53 status in cell lines) .
What computational strategies predict the compound’s reactivity in novel chemical transformations?
Level : Advanced
Methodological Answer :
- Reactivity Mapping : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying nucleophilic (aniline NH₂) and electrophilic (quinoline C4) sites .
- Transition State Modeling : Simulate SNAr reactions at the methoxy-aniline junction with explicit solvent models (e.g., COSMO-RS) .
- Machine Learning : Train models on PubChem data to predict regioselectivity in halogenation or sulfonation .
How can researchers mitigate toxicity risks during handling and experimentation?
Level : Basic
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
